N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Description
N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H30N4OS and its molecular weight is 434.6. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, with the CAS number 1216390-02-1, is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thioacetamides and incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H30N4OS
- Molecular Weight : 434.6 g/mol
- Structure : The compound features a triazole ring fused with a spiro structure, which is significant for its biological interactions.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
CAS Number | 1216390-02-1 |
Molecular Weight | 434.6 g/mol |
Molecular Formula | C25H30N4OS |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Specifically:
- Mechanism of Action : The triazole moiety is often associated with inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives have shown activity against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Activity
The compound's thioacetyl group may contribute to its antimicrobial properties. Studies have shown that thioacetamides can exhibit antibacterial and antifungal activities:
- Research Findings : Similar compounds demonstrated effectiveness against a range of pathogens, suggesting that this compound could be evaluated for its potential as an antimicrobial agent .
Neuropharmacological Effects
Given the structural complexity of this compound, it may also influence central nervous system (CNS) functions:
- CNS Activity : Some related compounds have shown sedative effects and potential in managing conditions like hypertension through central mechanisms . Further studies on this compound could elucidate similar neuropharmacological effects.
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various thioacetamides including derivatives similar to this compound. The results indicated:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 | 6.2 |
Compound B | T47D | 27.3 |
These findings suggest that modifications in the structure can significantly enhance anticancer activity.
Case Study 2: Antimicrobial Evaluation
In another evaluation focusing on antimicrobial properties:
Compound | Bacteria Tested | Activity |
---|---|---|
Compound C | E. coli | Effective |
Compound D | S. aureus | Moderate |
This indicates that further exploration of this compound could yield promising results in antimicrobial therapies.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-17-5-8-20(9-6-17)23-24(28-25(27-23)11-13-29(4)14-12-25)31-16-22(30)26-21-10-7-18(2)15-19(21)3/h5-10,15H,11-14,16H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKILHJDUPNNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.